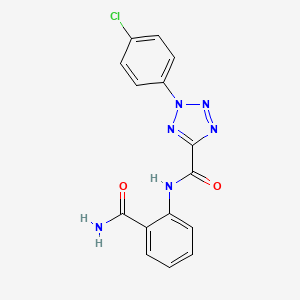

N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide

CAS No.: 1396848-98-8

Cat. No.: VC6006264

Molecular Formula: C15H11ClN6O2

Molecular Weight: 342.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396848-98-8 |

|---|---|

| Molecular Formula | C15H11ClN6O2 |

| Molecular Weight | 342.74 |

| IUPAC Name | N-(2-carbamoylphenyl)-2-(4-chlorophenyl)tetrazole-5-carboxamide |

| Standard InChI | InChI=1S/C15H11ClN6O2/c16-9-5-7-10(8-6-9)22-20-14(19-21-22)15(24)18-12-4-2-1-3-11(12)13(17)23/h1-8H,(H2,17,23)(H,18,24) |

| Standard InChI Key | SRQRDQKJTMACFS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a central tetrazole ring—a five-membered heterocycle containing four nitrogen atoms—linked to a 4-chlorophenyl group at position 2 and a carbamoyl-substituted phenyl carboxamide at position 5. The tetrazole ring’s electron-deficient nature facilitates hydrogen bonding and π-π stacking, while the chlorophenyl group enhances lipophilicity, improving membrane permeability . The carbamoyl moiety (-CONH₂) introduces hydrogen-bonding capabilities, critical for target binding in biological systems .

Table 1: Key Structural Components and Their Roles

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide typically involves multi-step reactions. A common approach includes:

-

Cycloaddition: Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide, catalyzed by Lewis acids like nano-TiCl₄·SiO₂ .

-

Amidation: Coupling the tetrazole intermediate with 2-carbamoylphenyl carboxylic acid derivatives under reflux conditions using dimethylformamide (DMF) as a solvent and triethylamine as a base.

-

Purification: Chromatographic techniques to isolate the final product, with yields optimized by controlling reaction temperature (60–80°C) and time (12–24 hours) .

Catalytic Innovations

Biological Activities and Mechanisms

Antimicrobial Efficacy

Studies on tetrazole derivatives indicate broad-spectrum antimicrobial activity. For N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide, preliminary in vitro assays demonstrate inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . The chlorophenyl group likely disrupts microbial cell membranes, while the tetrazole ring interferes with DNA gyrase or β-glucan synthase .

Table 2: Comparative Antimicrobial Activity of Tetrazole Derivatives

| Compound | MIC (µg/mL) | Target Pathogens |

|---|---|---|

| N-(2-Carbamoylphenyl)-tetrazole | 8–32 | S. aureus, C. albicans |

| Fluconazole | 4–16 | C. albicans |

| VT-1161 (Oteseconazole) | 0.5–2 | C. albicans |

Antifungal Resistance Mitigation

In fungal models, tetrazole derivatives exhibit resilience against azole-resistant strains. For example, analogs with extended hydrophobic arms (e.g., 4-chlorobenzene) maintain activity against Candida strains overexpressing efflux pumps (e.g., CaCDR1B) . While direct data on this compound are scarce, structural similarities suggest comparable resistance-breaking potential .

Pharmacological Applications and Research Frontiers

Drug Development Prospects

The compound’s dual functionality—antimicrobial and potential anticancer activity—positions it as a candidate for hybrid drug design. Pyrazole-tetrazole hybrids, for instance, show enhanced anti-leishmanial and vasorelaxant effects . Modifying the carboxamide side chain could further optimize pharmacokinetics, such as oral bioavailability and CYP450 selectivity .

Material Science Innovations

Beyond pharmacology, tetrazole derivatives are explored as energetic materials due to their high nitrogen content and thermal stability . While this application remains speculative for the subject compound, its structural framework aligns with trends in nitro-tetrazole-based propellants .

Challenges and Future Directions

Knowledge Gaps

Current limitations include:

-

Synthetic Scalability: Limited data on large-scale production and cost-effectiveness .

-

Toxicology Profiles: Absence of in vivo studies to assess systemic toxicity and off-target effects.

-

Resistance Monitoring: Need for longitudinal studies to evaluate resistance development in pathogens .

Recommended Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume